molecular formula C11H11NO3 B6346085 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1188227-69-1

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Cat. No. B6346085
CAS RN: 1188227-69-1
M. Wt: 205.21 g/mol
InChI Key: AOAHNLYFKXYRHF-UHFFFAOYSA-N
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Description

The compound “3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-ethoxyphenyl group is a phenyl ring (a derivative of benzene) with an ethoxy group (-O-CH2-CH3) attached to it. The presence of the oxazole ring and the ethoxyphenyl group could potentially give this compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction . The 2-ethoxyphenyl group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 2-ethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The oxazole ring is a site of high electron density, making it potentially reactive. It could undergo reactions such as electrophilic substitution or ring-opening reactions . The ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the 2-ethoxyphenyl group. For example, the compound might exhibit moderate polarity due to the presence of the oxygen atoms in the oxazole ring and the ethoxy group .

Scientific Research Applications

Nonlinear Optical Properties

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: and its derivatives have been studied for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, such as in the development of optical switches, modulators, and frequency converters .

Organic Photovoltaic Cells

The compound has potential applications in organic photovoltaic cells. Its structural features may contribute to the efficiency of solar cells by improving light absorption and charge transport .

Anticancer Research

Thiazolidinone derivatives, which can be synthesized from compounds like 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol , have shown promise as potential anticancer drug candidates. Their ability to inhibit cancer cell growth makes them valuable in the development of new therapies .

Antibacterial Agents

Research indicates that thiazolidinone compounds exhibit significant antibacterial activity. This makes 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol a starting point for the synthesis of new antibacterial agents that could be used to treat various bacterial infections .

Antiviral Applications

Similar compounds have been explored for their antiviral properties, particularly against HIV. The structural analogs of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol could be synthesized to develop new antiviral drugs .

Insecticide Development

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: shares structural similarities with etoxazole, a commonly used insecticide. This suggests potential applications in the development of new insecticides with improved efficacy and safety profiles .

Chirality-Induced Applications

The chirality of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol derivatives can induce specific biological activities, making them suitable for use in enantioselective synthesis, which is important in pharmaceutical research .

Environmental Fate and Ecotoxicity Studies

The environmental fate and ecotoxicity of compounds structurally related to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol are of interest. Studying these aspects can lead to the development of chemicals with a reduced environmental impact .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The study and application of this compound could potentially be a subject of future research. Its unique structure could make it interesting for studies in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(2-ethoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)15-12-9/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAHNLYFKXYRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

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